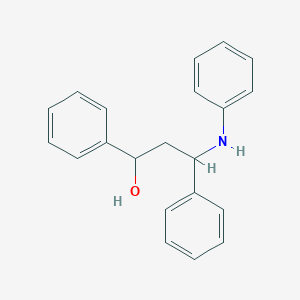
3-Anilino-1,3-diphenyl-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Anilino-1,3-diphenyl-1-propanol is a useful research compound. Its molecular formula is C21H21NO and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Anilino-1,3-diphenyl-1-propanol, also known as a derivative of diphenylpropanolamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is C21H19NO. The structure comprises an aniline moiety attached to a diphenylpropanol framework, which is critical for its biological interactions.
Anticancer Properties
Research has indicated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating similar compounds demonstrated that they showed high cytotoxicity against MCF-7 breast cancer cells with minimal toxicity towards normal cells. The synthesized compounds were found to outperform Tamoxifen, a standard breast cancer treatment, in terms of cytotoxic efficacy .
Table 1: Cytotoxicity of Related Compounds on MCF-7 Cells
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It was shown to inhibit the growth of various bacterial strains and fungi, suggesting its potential as an antimicrobial agent in clinical applications.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 25 | |
| Candida albicans | 30 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound's aniline group can form hydrogen bonds with active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity. This interaction disrupts cellular processes critical for the survival and proliferation of cancer cells and pathogens .
Case Studies
Case Study 1: Breast Cancer Treatment
A clinical study focused on the effectiveness of similar compounds derived from diphenylpropanolamine showed promising results in reducing tumor sizes in MCF-7 xenograft models. The study highlighted the importance of structural modifications in enhancing anticancer activity and reducing side effects associated with conventional therapies .
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings suggested that the compound could serve as a lead structure for developing new antibiotics, particularly in treating infections caused by resistant strains.
Eigenschaften
IUPAC Name |
3-anilino-1,3-diphenylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22-19-14-8-3-9-15-19/h1-15,20-23H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCNVQWHANTRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345212 |
Source


|
| Record name | 3-Anilino-1,3-diphenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4566-58-9 |
Source


|
| Record name | 3-Anilino-1,3-diphenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














